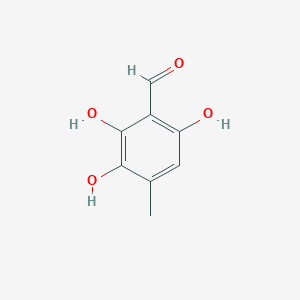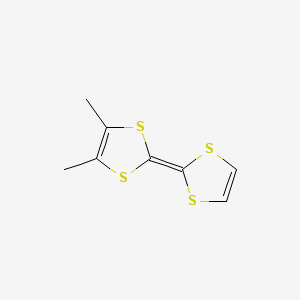
Dimethyltetrathiafulvalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyltetrathiafulvalene is an organosulfur compound belonging to the tetrathiafulvalene family. It is known for its unique electronic properties, making it a significant subject of study in materials science and chemistry. The compound has been utilized in the preparation of charge transfer complexes and has shown potential in various applications, including organic electronics and superconductors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyltetrathiafulvalene can be synthesized through electrochemical oxidation and co-crystallization with various inorganic anions. One common method involves the use of tetrathiafulvalene derivatives as starting materials, which undergo partial chemical oxidation to form the desired compound . The synthesis typically requires controlled conditions, including specific temperatures and solvents, to ensure the formation of high-purity crystals.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories using electrochemical techniques. The process involves the careful control of reaction parameters to achieve the desired product yield and purity .
Chemical Reactions Analysis
Types of Reactions: Dimethyltetrathiafulvalene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s electronic properties and enhancing its functionality in different applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like nitrite anions and reducing agents such as tetracyanoquinodimethane. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound include various charge transfer complexes and radical cation salts. These products exhibit unique electronic properties, making them valuable in the study of organic conductors and superconductors .
Scientific Research Applications
In chemistry, it is used to prepare charge transfer complexes that exhibit metallic conductivity and superconductivity . In biology and medicine, the compound’s electronic properties are being explored for potential use in biosensors and other diagnostic tools . Additionally, dimethyltetrathiafulvalene has shown promise in the development of organic electronic devices, including transistors and photovoltaic cells .
Mechanism of Action
The mechanism of action of dimethyltetrathiafulvalene involves its ability to undergo redox reactions, which alter its electronic properties. The compound interacts with various molecular targets, including inorganic anions and organic acceptors, to form charge transfer complexes. These interactions are facilitated by the compound’s unique electronic structure, which allows for efficient electron transfer and conductivity .
Comparison with Similar Compounds
Dimethyltetrathiafulvalene is similar to other tetrathiafulvalene derivatives, such as tetrathiafulvalene itself and its substituted variants. this compound is unique due to its specific electronic properties and the ability to form stable charge transfer complexes with a wide range of acceptors . Other similar compounds include tetracyanoquinodimethane and various quinone derivatives, which also exhibit interesting electronic properties but differ in their chemical reactivity and stability .
Conclusion
This compound is a fascinating compound with significant potential in various scientific fields. Its unique electronic properties and ability to form stable charge transfer complexes make it a valuable subject of study in materials science, chemistry, and beyond. Continued research into its synthesis, reactions, and applications will likely yield further insights and innovations.
Properties
CAS No. |
62024-60-6 |
|---|---|
Molecular Formula |
C8H8S4 |
Molecular Weight |
232.4 g/mol |
IUPAC Name |
2-(1,3-dithiol-2-ylidene)-4,5-dimethyl-1,3-dithiole |
InChI |
InChI=1S/C8H8S4/c1-5-6(2)12-8(11-5)7-9-3-4-10-7/h3-4H,1-2H3 |
InChI Key |
BTQDPOVTMFCMKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C2SC=CS2)S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


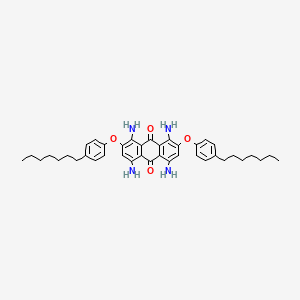
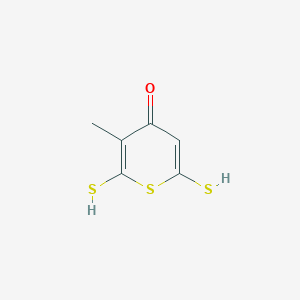
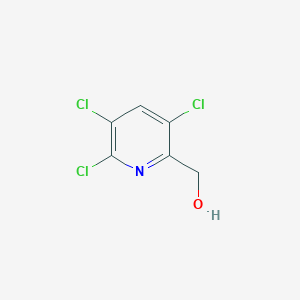
![4-Hydroxy-3-(3'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13137919.png)
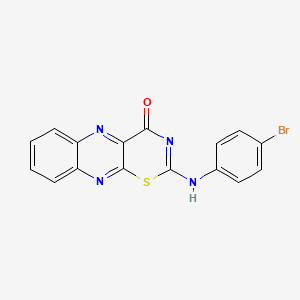

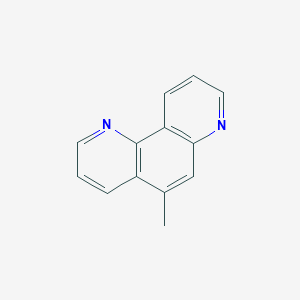
![L-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-,anhydridewith2-methylpropylhydrogencarbonate](/img/structure/B13137949.png)

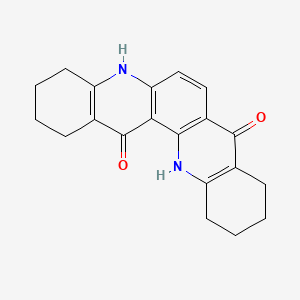


![4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol](/img/structure/B13137979.png)
